molecular formula C15H13Br2NO2 B14233324 6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline CAS No. 536711-37-2

6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline

Cat. No.: B14233324
CAS No.: 536711-37-2
M. Wt: 399.08 g/mol
InChI Key: HPMNXSPAFAGLSK-UHFFFAOYSA-N
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Description

6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine atoms, a cyclobutyl group, and a dioxolo ring fused to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline typically involves the bromination of a quinoline precursor. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a tungsten bulb, leading to the formation of the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Quinoline N-Oxides: Resulting from oxidation reactions.

    Coupled Products: Obtained from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the quinoline core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline is unique due to the presence of both bromine atoms and a cyclobutyl group, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

536711-37-2

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08 g/mol

IUPAC Name

6-bromo-7-(bromomethyl)-8-cyclobutyl-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C15H13Br2NO2/c16-6-10-14(8-2-1-3-8)9-4-12-13(20-7-19-12)5-11(9)18-15(10)17/h4-5,8H,1-3,6-7H2

InChI Key

HPMNXSPAFAGLSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C(=NC3=CC4=C(C=C32)OCO4)Br)CBr

Origin of Product

United States

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